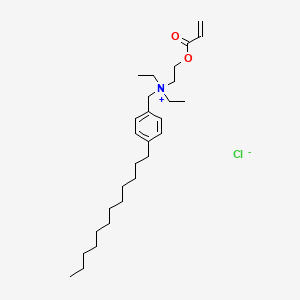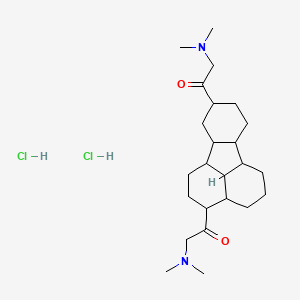
Einecs 302-766-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), typically involves the reaction of glycine with chloroacetic acid to form N,N-bis(carboxymethyl)glycine. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is then purified through crystallization or other separation techniques to meet industry standards.
化学反応の分析
Types of Reactions
N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, cosmetics, and other industrial products.
作用機序
The mechanism of action of N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), involves its ability to chelate metal ions. This chelation process is crucial in various biochemical and industrial processes, where the compound binds to metal ions, forming stable complexes. These complexes can then participate in further chemical reactions or serve specific functions in industrial applications.
類似化合物との比較
Similar Compounds
N,N-bis(carboxymethyl)glycine: This compound is similar in structure but does not include the 2-aminoethanol component.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with a similar function but different chemical structure.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a more complex structure and higher chelation capacity.
Uniqueness
N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), is unique due to its specific combination of glycine and 2-aminoethanol, which provides distinct chelation properties and makes it suitable for specialized applications in various fields .
特性
CAS番号 |
94134-01-7 |
|---|---|
分子式 |
C12H30N4O9 |
分子量 |
374.39 g/mol |
IUPAC名 |
2-aminoethanol;2-[bis(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C6H9NO6.3C2H7NO/c8-4(9)1-7(2-5(10)11)3-6(12)13;3*3-1-2-4/h1-3H2,(H,8,9)(H,10,11)(H,12,13);3*4H,1-3H2 |
InChIキー |
FUYYLSRRKSTFPO-UHFFFAOYSA-N |
正規SMILES |
C(CO)N.C(CO)N.C(CO)N.C(C(=O)O)N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



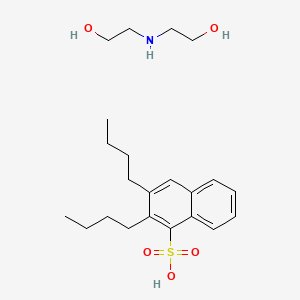
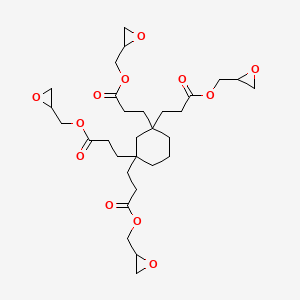


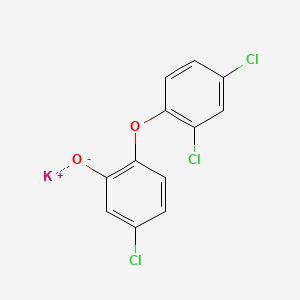

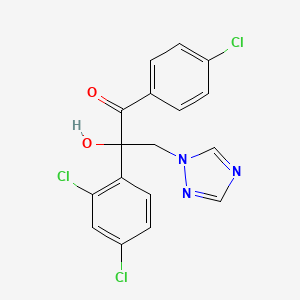
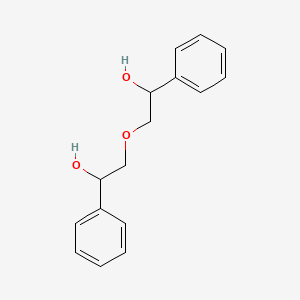
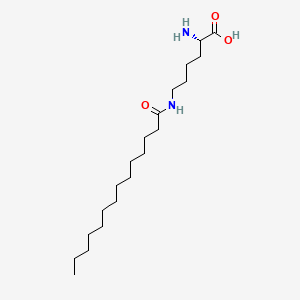
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
